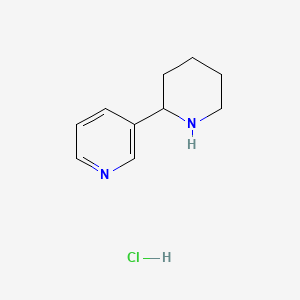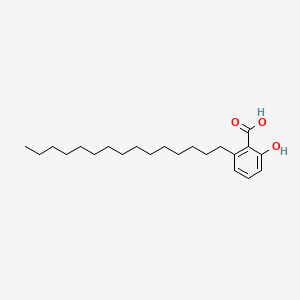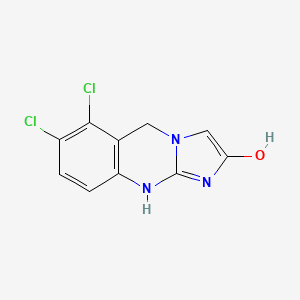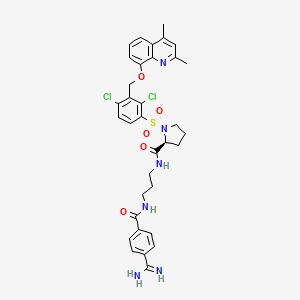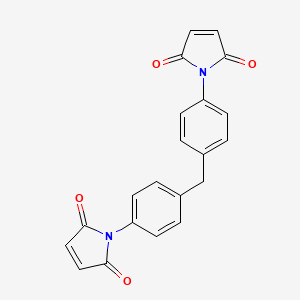
双马来酰亚胺
概述
科学研究应用
1,10-(亚甲基二-4,1-亚苯基)双马来酰亚胺具有广泛的科学研究应用,包括:
化学: 用作合成先进聚合物和树脂的交联剂.
生物学: 研究了其在生物材料和组织工程中的潜在用途.
医学: 探索了其在药物递送系统和医疗器械中的应用.
工业: 用于生产阻燃材料、高性能复合材料和粘合剂.
作用机制
1,10-(亚甲基二-4,1-亚苯基)双马来酰亚胺的作用机制与其能够与其他分子形成牢固的共价键的能力有关,从而导致交联网络的形成 . 这种交联增强了所得材料的热性能和机械性能,使其更耐用,更耐降解 .
类似化合物:
- N,N’-(1,3-亚苯基)二马来酰亚胺
- 1,1’-(己烷-1,6-二基)双(1H-吡咯-2,5-二酮)
- N-苯基马来酰亚胺
比较: 与类似化合物相比,1,10-(亚甲基二-4,1-亚苯基)双马来酰亚胺以其优异的热性能和机械性能而著称 . 其独特的结构允许更有效的交联,从而产生具有增强性能特征的材料 .
生化分析
Biochemical Properties
Bismaleimide plays a crucial role in biochemical reactions, particularly in the formation of cross-linked polymers. It interacts with various enzymes, proteins, and other biomolecules through its reactive maleimide groups. These groups can form covalent bonds with thiol groups in proteins, leading to the formation of stable thioether linkages . This interaction is highly specific and occurs under mild conditions, making bismaleimide a valuable tool in protein conjugation and cross-linking studies .
Cellular Effects
Bismaleimide has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, bismaleimide can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby altering their function . Additionally, bismaleimide can induce oxidative stress in cells, leading to changes in gene expression and metabolic pathways .
Molecular Mechanism
The molecular mechanism of bismaleimide involves its ability to form covalent bonds with biomolecules. The maleimide groups in bismaleimide react with thiol groups in proteins, forming stable thioether linkages . This reaction is highly specific and occurs under physiological conditions, making bismaleimide an effective cross-linking agent. Additionally, bismaleimide can inhibit enzyme activity by binding to their active sites, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bismaleimide can change over time. The compound is relatively stable under normal conditions, but it can degrade over time, especially under high temperatures or in the presence of moisture . Long-term exposure to bismaleimide can lead to changes in cellular function, including alterations in gene expression and metabolic pathways . These effects are often studied in in vitro and in vivo models to understand the long-term impact of bismaleimide on cellular processes .
Dosage Effects in Animal Models
The effects of bismaleimide vary with different dosages in animal models. At low doses, bismaleimide can effectively cross-link proteins without causing significant toxicity . At high doses, bismaleimide can induce toxic effects, including oxidative stress and cellular damage . These effects are dose-dependent and can vary depending on the specific animal model used in the study .
Metabolic Pathways
Bismaleimide is involved in various metabolic pathways, particularly those related to protein cross-linking and polymer formation . The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For instance, bismaleimide can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby altering their function .
Transport and Distribution
Within cells and tissues, bismaleimide is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, bismaleimide can accumulate in specific cellular compartments, depending on its interactions with other biomolecules . These interactions can influence the localization and activity of bismaleimide within cells .
Subcellular Localization
Bismaleimide is localized in various subcellular compartments, including the cytoplasm and nucleus . The compound can be directed to specific compartments through targeting signals and post-translational modifications . These modifications can influence the activity and function of bismaleimide within cells, leading to changes in cellular processes .
准备方法
合成路线和反应条件: 1,10-(亚甲基二-4,1-亚苯基)双马来酰亚胺通常由顺丁烯二酸酐和4,4’-亚甲基二苯胺合成 . 该反应涉及通过缩合反应形成双马来酰亚胺结构,然后进行提纯以获得最终产物。
工业生产方法: 1,10-(亚甲基二-4,1-亚苯基)双马来酰亚胺的工业生产涉及使用与实验室中类似的反应条件进行大规模合成。 该工艺针对更高的产率和纯度进行了优化,确保该化合物满足各种应用的工业标准 .
化学反应分析
反应类型: 1,10-(亚甲基二-4,1-亚苯基)双马来酰亚胺会发生几种类型的化学反应,包括:
聚合: 它在热固性树脂的聚合中充当交联剂.
取代反应: 该化合物可以与各种亲核试剂发生取代反应.
常用试剂和条件:
聚合: 通常涉及在催化剂存在下将该化合物与其他单体一起加热.
取代反应: 通常在碱或酸催化剂的存在下进行.
主要产物:
相似化合物的比较
- N,N’-(1,3-Phenylene)dimaleimide
- 1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione)
- N-Phenylmaleimide
Comparison: 1,10-(Methylenedi-4,1-phenylene)bismaleimide stands out due to its superior thermal and mechanical properties compared to similar compounds . Its unique structure allows for more efficient cross-linking, resulting in materials with enhanced performance characteristics .
属性
IUPAC Name |
1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c24-18-9-10-19(25)22(18)16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)23-20(26)11-12-21(23)27/h1-12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUPVDVFXZDTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30352-38-6 | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1′-(methylenedi-4,1-phenylene)bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30352-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8044381 | |
| Record name | Bismaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(methylenedi-4,1-phenylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13676-54-5 | |
| Record name | Bismaleimidodiphenylmethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13676-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bismaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013676545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13676-54-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(methylenedi-4,1-phenylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bismaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(methylenedi-p-phenylene)bismaleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-BISMALEIMIDO-4,4'-DIPHENYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I67AL345KM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

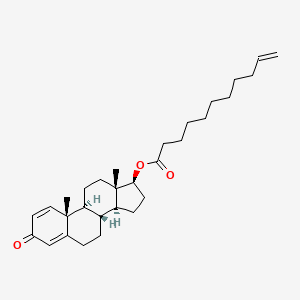
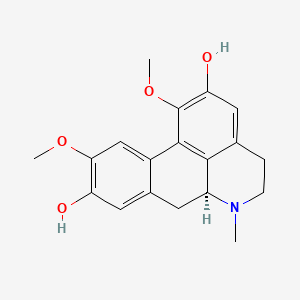
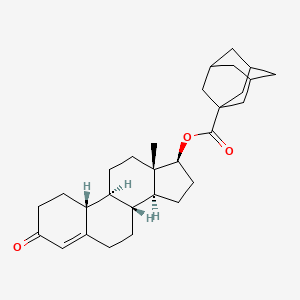
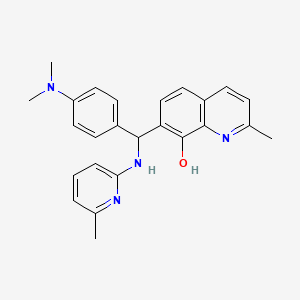

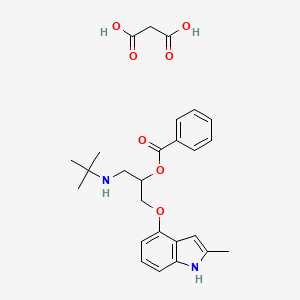
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1667372.png)

